N'-Methylsulfonyl Dofetilide
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Overview
Description
Preparation Methods
The synthesis of N’-Methylsulfonyl Dofetilide involves several key steps:
Starting Materials: The process begins with p-nitrophenyl ethylamine hydrochloride and 4-(2-chloro oxethyl)nitrophenyl.
Methylation Reaction: These starting materials undergo a methylation reaction to form N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenyl ethylamine.
Reduction and Methylsulfonylation: The intermediate product is then subjected to conventional reduction and methylsulfonylation reactions to yield N’-Methylsulfonyl Dofetilide.
Chemical Reactions Analysis
N’-Methylsulfonyl Dofetilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl groups can be replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Major products formed from these reactions include various sulfonamide derivatives and substituted phenyl compounds .
Scientific Research Applications
N’-Methylsulfonyl Dofetilide has several scientific research applications:
Mechanism of Action
N’-Methylsulfonyl Dofetilide exerts its effects by blocking the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current (IKr) . This inhibition of potassium channels results in a prolongation of action potential duration and the effective refractory period of accessory pathways . The compound’s mechanism of action is similar to that of Dofetilide, making it effective in treating arrhythmias .
Comparison with Similar Compounds
N’-Methylsulfonyl Dofetilide can be compared with other similar compounds, such as:
Dofetilide: The parent compound, which is also a Class III antiarrhythmic agent.
N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide: A related compound with similar chemical properties.
Methanesulfonamide derivatives: Other compounds in this class that share similar structural features and pharmacological effects.
N’-Methylsulfonyl Dofetilide is unique due to its specific methylsulfonyl groups, which contribute to its distinct chemical and pharmacological properties .
Properties
Molecular Formula |
C20H29N3O7S3 |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
N-[4-[2-[2-[4-[bis(methylsulfonyl)amino]phenyl]ethyl-methylamino]ethoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H29N3O7S3/c1-22(15-16-30-20-11-7-18(8-12-20)21-31(2,24)25)14-13-17-5-9-19(10-6-17)23(32(3,26)27)33(4,28)29/h5-12,21H,13-16H2,1-4H3 |
InChI Key |
DVVVFDWNWGBMTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C |
Origin of Product |
United States |
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